molecular formula C16H18N6O3 B2409437 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034372-98-8

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2409437
CAS No.: 2034372-98-8
M. Wt: 342.359
InChI Key: USQLKYKMLOUNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine core, which is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . Pyrido[2,3-d]pyrimidines are well known for their versatile biological activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves aza-Claisen rearrangement of α,β-unsaturated enals with cyclic β vinylogous amides under oxidative conditions . This strategy represents a unique NHC-activation-based path with the use of 6-aminouracils as stable α,β-diEWG cyclic vinylogous amides for the efficient synthesis of bicyclic N-unprotected lactams .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrido[2,3-d]pyrimidine core. This structure is similar to nitrogen bases present in DNA and RNA . The 1H NMR spectra of similar compounds exhibit a singlet at δ = 5.90–6.10 ppm assigned to the aliphatic methine proton .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex due to its structure. The reactions of NHCs with α,β-unsaturated enol esters or acyl fluorides, ynals, 2-bromoenals, or stoichiometric oxidation of Breslow intermediates are some of the well-studied paths of generating α,β-unsaturated acyl azoliums .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized a series of derivatives related to the core chemical structure for evaluating their anticancer and anti-inflammatory properties. For instance, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase agents. These compounds showed potential cytotoxic effects against certain cancer cell lines and 5-lipoxygenase inhibition activities, contributing to understanding the structure-activity relationship (SAR) within this chemical framework (Rahmouni et al., 2016).

Enzymatic Activity Enhancement

Another study by Mohamed Abd and Gawaad Awas (2008) explored the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters, revealing these compounds' potent effect on increasing the reactivity of cellobiase, an enzyme crucial for cellulose breakdown. This research demonstrates the compound's potential in enhancing enzymatic activities, which could be beneficial in biotechnological applications and biofuel production (Mohamed Abd & Gawaad Awas, 2008).

Antimicrobial and Anti-Proliferative Activities

Further studies delve into the synthesis of pyrazolopyrimidin-4-ones and their derivatives, focusing on their antimicrobial and anti-proliferative activities. For example, synthesis efforts have led to compounds demonstrating significant antistaphylococcal activity, suggesting potential for developing new antimicrobial agents. Such studies are crucial for discovering novel therapeutic agents amid growing antibiotic resistance (E. Kostenko et al., 2008).

Molecular Docking and DFT Studies

The synthesis and biological evaluation of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives by Asmaa M. Fahim et al. (2021) included molecular docking and density functional theory (DFT) studies. These compounds showed inhibitory effects on breast and liver cancer cells, surpassing the reference drug doxorubicin in some cases. Molecular docking studies provided insights into the compounds' interaction with various proteins, aiding in the rational design of new anticancer agents with enhanced efficacy (Asmaa M. Fahim et al., 2021).

Future Directions

The development of general and concise synthetic strategies that fill the chemical space with diverse heterocyclic structures is highly desirable . Consequently, synthesis of new bicyclic dihydropyridinone-fused uracils gives hope to discover novel biologically active compounds .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-9-12(10(2)21(3)20-9)14(23)18-7-8-22-15(24)11-5-4-6-17-13(11)19-16(22)25/h4-6H,7-8H2,1-3H3,(H,18,23)(H,17,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQLKYKMLOUNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.